5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound belongs to the pyrazolo-pyridinone class, characterized by a fused bicyclic core (pyrazole and pyridinone rings) with a 4-methylpiperazine-1-carbonyl group at position 7 and a phenyl substituent at position 2.
Properties
IUPAC Name |
5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-21-8-10-23(11-9-21)18(25)15-12-22(2)13-16-17(15)20-24(19(16)26)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFNTHNLFWKGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting with the preparation of the pyrazolopyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperazine derivatives, carbonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, including DLD-1 (human colon cancer) and HT-29 (another colon cancer line). The mechanism involves the activation of caspase pathways and modulation of mitochondrial membrane potential. These findings suggest its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains. Research into the antimicrobial properties of derivatives from the pyrazolo[4,3-c]pyridine framework indicates that they could serve as effective antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted on the DLD-1 cell line showed that treatment with 5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one resulted in a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis indicated increased levels of apoptotic cells post-treatment.
Case Study 2: Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds could be developed into novel antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The pyrazolo-pyridinone/pyrimidinone core is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties:
Piperazine Modifications
The 4-methylpiperazine-1-carbonyl group in the target compound is critical for binding and solubility. Comparisons with analogs highlight:
- Trifluoromethylphenyl-piperazine () : Increases steric bulk and electron-withdrawing effects, possibly improving target affinity but limiting bioavailability .
- Pyridin-2-yl-piperazine () : Incorporates a basic nitrogen, which may alter protonation states and membrane permeability .
Substituent Effects on Activity
- 5-Methyl vs. 5-Ethyl () : Methyl minimizes steric hindrance, favoring binding pocket accommodation, whereas ethyl increases lipophilicity but may reduce solubility .
- Aryl vs. Heteroaryl Substituents () : Fluorophenyl () and methoxyphenyl () groups modulate electron density and lipophilicity, affecting target engagement .
Biological Activity
5-Methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound with potential therapeutic applications. Its unique structure incorporates a pyrazolo[4,3-c]pyridine core and a piperazine moiety, which are known to influence biological activity significantly. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 320.43 g/mol. It features a pyrazolo[4,3-c]pyridine ring system substituted at various positions that enhance its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O |
| Molecular Weight | 320.43 g/mol |
| CAS Number | 921550-53-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it may inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival .
- Receptor Modulation : It may also interact with certain receptors, modulating their activity and contributing to its pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity through the following mechanisms:
- Cell Cycle Arrest : In vitro studies have demonstrated that these compounds can induce cell cycle arrest in cancer cell lines.
- Apoptosis Induction : They promote programmed cell death in malignant cells by activating caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatments.
Case Studies and Research Findings
Several studies have explored the efficacy of pyrazolo[4,3-c]pyridine derivatives:
- Study on PI3K Inhibition : A study highlighted that derivatives of pyrazolo[4,3-c]pyridine showed IC50 values ranging from 18 nM to over 1 μM against PI3K isoforms. This suggests that modifications at the 7-position can enhance selectivity and potency against specific targets .
- Anticancer Activity : Another research article reported that certain derivatives induced apoptosis in human cancer cell lines through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
Methodological Answer: The synthesis typically involves:
- Core Formation : Cyclization of precursors (e.g., 2-phenylhydrazine with ethyl acetoacetate under acidic conditions) to generate the pyrazolo[4,3-c]pyridine core .
- Piperazine Coupling : Introduction of the 4-methylpiperazine moiety via carbonyl coupling reactions, often requiring anhydrous conditions and catalysts like HOBt/DCC for amide bond formation .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the compound, with yields typically ranging from 40–65% .
Key Challenges :
- Sensitivity of the piperazine group to oxidation, necessitating inert atmospheres (e.g., nitrogen) .
- Competing side reactions during cyclization, mitigated by temperature control (e.g., reflux in ethanol at 80°C) .
Example Synthesis Protocol :
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| Core cyclization | 2-phenylhydrazine, ethyl acetoacetate, HCl (0–5°C) | Pyrazolo-pyridine formation | 50% |
| Piperazine coupling | 4-methylpiperazine, DMF, HOBt/DCC (room temperature, 12h) | Carbonyl attachment | 65% |
| Final purification | Reverse-phase HPLC (acetonitrile/water gradient) | Isolation of pure product | 40% |
Q. How is the compound characterized structurally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methyl groups at δ 2.35 ppm, piperazine protons at δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 381.18) .
- X-ray Crystallography : Resolves 3D conformation, particularly the planar pyrazolo-pyridine core and piperazine orientation .
Common Pitfalls :
- Overlapping signals in NMR due to aromatic protons; resolved using 2D techniques (e.g., COSY, HSQC) .
- Hygroscopicity of the compound requiring dry sample handling during crystallography .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance piperazine reactivity, while ethanol minimizes side products during cyclization .
- In-line Analytics : Use of FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Case Study : Replacing DCC with EDC/HCl increased amide bond yield from 60% to 78% in analogous piperazine-carbonyl couplings .
Q. How to resolve contradictions in spectral data interpretation?
Methodological Answer:
- Cross-Validation : Combine NMR with IR (e.g., carbonyl stretch at ~1680 cm) and elemental analysis to confirm functional groups .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts, aiding assignments for ambiguous peaks .
Example : Aromatic proton assignments in the pyrazolo-pyridine core were ambiguous in H NMR but resolved via NOESY correlations showing spatial proximity to the phenyl group .
Q. What methodologies are used to evaluate its biological activity?
Methodological Answer:
- In Vitro Assays :
-
Cytotoxicity : MTT assay using HeLa or DU145 cell lines (IC typically 2–10 µM for pyrazolo-pyridine analogs) .
-
Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or phosphodiesterase inhibition) with Z’-factor >0.5 for robustness .
- ADME Profiling : Microsomal stability tests (e.g., human liver microsomes) to assess metabolic liability of the piperazine group .
Biological Activity Data (Analog Compounds) :
Assay Type Target Result Reference Anticancer HeLa cells IC = 3.2 µM Antimicrobial S. aureus MIC = 8 µg/mL Anti-inflammatory TNF-α inhibition 62% reduction at 10 µM
Additional Considerations
- Stability Studies : The compound degrades under UV light (t <24h), requiring storage in amber vials at -20°C .
- Structure-Activity Relationship (SAR) : Modifying the 4-methylpiperazine group to bulkier substituents (e.g., 4-acetylpiperazine) reduces cytotoxicity but improves solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
